molecular formula C17H21N3O2 B1623979 Nicogrelate CAS No. 80614-21-7

Nicogrelate

Cat. No.: B1623979
CAS No.: 80614-21-7
M. Wt: 299.37 g/mol
InChI Key: KDFWKXZFYSRQSX-DHZHZOJOSA-N
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Description

Nicogrelate is an investigational antithrombotic agent, which means it is designed to prevent the formation of blood clots. The compound has a molecular formula of C17H21N3O2 and a molecular weight of 299.3675 . It is known for its potential use in preventing thrombosis, a condition where blood clots form in blood vessels, which can lead to serious health issues such as stroke or heart attack.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicogrelate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced manufacturing techniques can help achieve this. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Nicogrelate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Nicogrelate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study antithrombotic agents and their mechanisms.

    Biology: It is used in research to understand the biological pathways involved in thrombosis and how to prevent it.

    Medicine: It is being investigated for its potential use in preventing blood clots in patients at risk of stroke or heart attack.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Nicogrelate exerts its effects by inhibiting platelet aggregation, which is a key step in the formation of blood clots. It targets specific receptors on the surface of platelets, preventing them from sticking together and forming clots. The exact molecular targets and pathways involved in this process are still being studied, but it is believed that this compound interferes with the signaling pathways that regulate platelet activation and aggregation .

Comparison with Similar Compounds

    Clopidogrel: Another antithrombotic agent that works by inhibiting platelet aggregation.

    Ticagrelor: A P2Y12 receptor antagonist that prevents platelet activation.

    Prasugrel: Similar to Clopidogrel, it inhibits platelet aggregation by blocking the P2Y12 receptor.

Uniqueness of Nicogrelate: this compound is unique in its specific mechanism of action and its potential for use in preventing thrombosis. Unlike some other antithrombotic agents, this compound may offer a different safety profile and efficacy, making it a valuable addition to the arsenal of drugs used to prevent blood clots .

Properties

CAS No.

80614-21-7

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

[(E)-1-imidazol-1-yloct-1-en-3-yl] pyridine-3-carboxylate

InChI

InChI=1S/C17H21N3O2/c1-2-3-4-7-16(8-11-20-12-10-19-14-20)22-17(21)15-6-5-9-18-13-15/h5-6,8-14,16H,2-4,7H2,1H3/b11-8+

InChI Key

KDFWKXZFYSRQSX-DHZHZOJOSA-N

SMILES

CCCCCC(C=CN1C=CN=C1)OC(=O)C2=CN=CC=C2

Isomeric SMILES

CCCCCC(/C=C/N1C=CN=C1)OC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCCC(C=CN1C=CN=C1)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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